(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H16F3NO4S2 and its molecular weight is 455.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of thiazolidin-4-one and evaluated their antimicrobial activities. For example, Gouda et al. (2010) reported the synthesis of thiazolidin-4-one derivatives that exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, Makki et al. (2016) prepared fluorine-substituted thiazolidin-4-one derivatives showing good antimicrobial activities against pathogenic bacteria and fungi (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Anticancer Applications
Compounds based on the thiazolidin-4-one scaffold have also been investigated for their potential anticancer activities. Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines, finding some compounds with potent activity (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Antihyperglycemic Agents
Novel thiazolidine-2,4-diones have been prepared and evaluated as oral antihyperglycemic agents, showing effectiveness in lowering glucose and insulin levels in animal models of diabetes (Wrobel, Li, Dietrich, McCaleb, Mihan, Sredy, & Sullivan, 1998).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their ability to inhibit corrosion in metals. Yadav et al. (2015) conducted a study on the corrosion inhibition performance of thiazolidinedione derivatives on mild steel in hydrochloric acid solution, finding significant inhibition efficiency (Yadav, Behera, Kumar, & Yadav, 2015).
Antifungal Compound
A novel potential antifungal compound of the 1,2,4-triazole class was synthesized, showing promising solubility and thermodynamic properties for antifungal applications (Volkova, Levshin, & Perlovich, 2020).
GSK-3 Inhibitors
Microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been explored for potential inhibitors of glycogen synthase kinase-3 (GSK-3), showing promise for therapeutic applications (Kamila & Biehl, 2012).
Properties
IUPAC Name |
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4S2/c1-26-14-7-11(8-15(27-2)17(14)28-3)9-16-18(25)24(19(29)30-16)13-6-4-5-12(10-13)20(21,22)23/h4-10H,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZZWOJDMOYQTP-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.